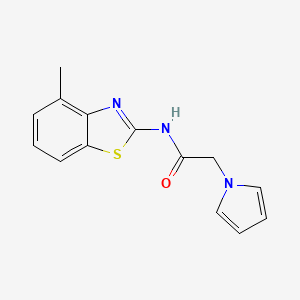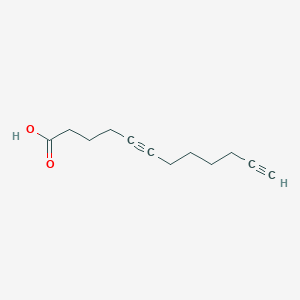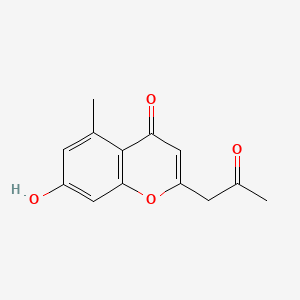
Heptacosaethylene glycol monomethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptacosaethylene glycol monomethyl ether is a hydroxypolyether. It derives from a heptacosaethylene glycol.
科学的研究の応用
1. Analytical Method Development
A study by Katakam, Ettaboina, & Marisetti (2021) focused on developing an LC-MS method for determining Heptacosaethylene glycol monomethyl ether in Benzonatate, an antitussive drug. They emphasized the importance of accurately measuring residual levels of this compound in drug substances to ensure safety and efficacy.
2. Solvent Effects in Polymerization
Haddleton, Perrier, & Bon (2000) investigated the use of oxyethylene methacrylate monomers and cosolvents in living radical polymerization mediated by copper(I) complexes. Their research provides insights into the effects of solvents, including glycol ethers, on polymerization rates and outcomes (Haddleton, Perrier, & Bon, 2000).
3. Biological Monitoring of Exposure
G. Johanson (1988) discussed the importance of biological monitoring for glycol ethers, including Heptacosaethylene glycol monomethyl ether, due to their widespread use and potential health risks. The study highlighted the need for monitoring the acid metabolites of these ethers to gauge exposure levels (Johanson, 1988).
4. Investigating Physical Properties in Different Environments
Research conducted by Tanaka (1988) studied the physical properties like apparent molar volumes and heat capacities of polyoxyethylene glycol ethers in different solvents. This kind of research helps in understanding the behavior of these compounds in various chemical environments.
5. Interaction with Biological Molecules
Luciano et al. (2019) reported on heptamethine cyanines, where glycol chains like Heptacosaethylene glycol monomethyl ether play a crucial role in preventing aggregation and enhancing fluorescence in bioimaging applications (Luciano et al., 2019).
特性
分子式 |
C55H112O28 |
|---|---|
分子量 |
1221.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C55H112O28/c1-57-4-5-59-8-9-61-12-13-63-16-17-65-20-21-67-24-25-69-28-29-71-32-33-73-36-37-75-40-41-77-44-45-79-48-49-81-52-53-83-55-54-82-51-50-80-47-46-78-43-42-76-39-38-74-35-34-72-31-30-70-27-26-68-23-22-66-19-18-64-15-14-62-11-10-60-7-6-58-3-2-56/h56H,2-55H2,1H3 |
InChIキー |
ISGUIIHZEJGUGQ-UHFFFAOYSA-N |
SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-naphthalen-2-yl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238165.png)

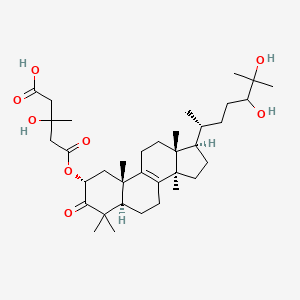

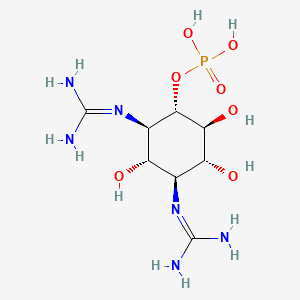
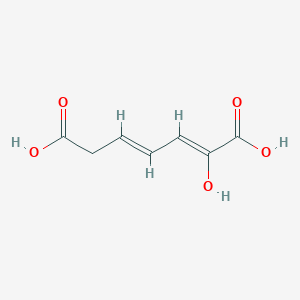




![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)
